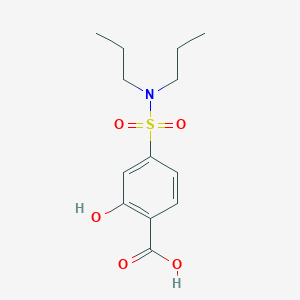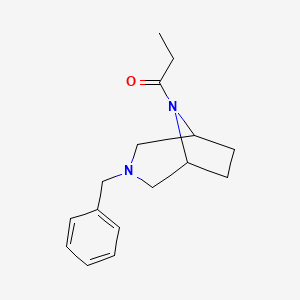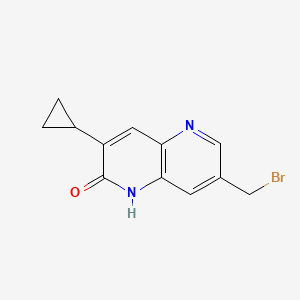
2-Cyclopropylmethyl-4,5-diiodo-1h-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropylmethyl-4,5-diiodo-1h-imidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of cyclopropylmethyl and diiodo substituents at positions 2, 4, and 5, respectively, imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylmethyl-4,5-diiodo-1h-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylmethylamine with diiodoacetaldehyde in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like palladium or nickel to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also enhance production efficiency by providing better control over reaction parameters such as temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclopropylmethyl-4,5-diiodo-1h-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.
Substitution: The diiodo groups at positions 4 and 5 can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ether.
Substitution: Sodium azide, thiols; reactions are carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation: Imidazole oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Applications De Recherche Scientifique
2-Cyclopropylmethyl-4,5-diiodo-1h-imidazole has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Cyclopropylmethyl-4,5-diiodo-1h-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of microbial cell membranes, while its anticancer properties could be due to the inhibition of specific signaling pathways involved in cell proliferation .
Comparaison Avec Des Composés Similaires
4,5-Diiodo-1H-imidazole: Similar structure but lacks the cyclopropylmethyl group, resulting in different chemical properties and reactivity.
4,5-Diiodo-1-methyl-1H-imidazole: Contains a methyl group instead of a cyclopropylmethyl group, leading to variations in its biological activity and applications.
Uniqueness: 2-Cyclopropylmethyl-4,5-diiodo-1h-imidazole is unique due to the presence of both cyclopropylmethyl and diiodo substituents, which confer distinct chemical and biological properties. This combination of substituents enhances its potential as a versatile compound in various research fields .
Propriétés
Formule moléculaire |
C7H8I2N2 |
|---|---|
Poids moléculaire |
373.96 g/mol |
Nom IUPAC |
2-(cyclopropylmethyl)-4,5-diiodo-1H-imidazole |
InChI |
InChI=1S/C7H8I2N2/c8-6-7(9)11-5(10-6)3-4-1-2-4/h4H,1-3H2,(H,10,11) |
Clé InChI |
TVLDQNLNRPOISU-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CC2=NC(=C(N2)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


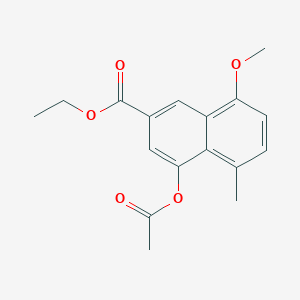
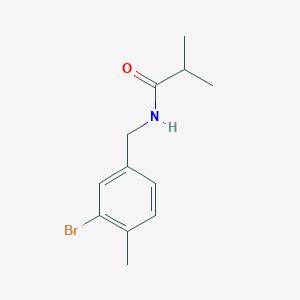
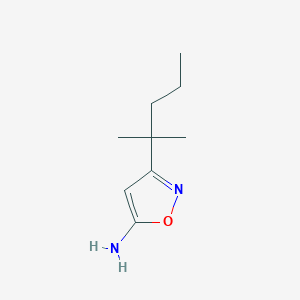

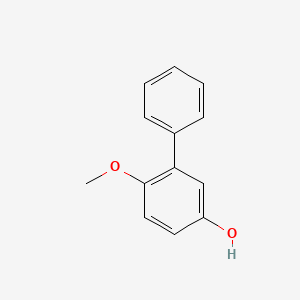
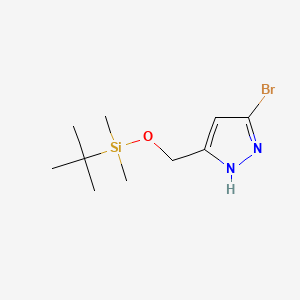
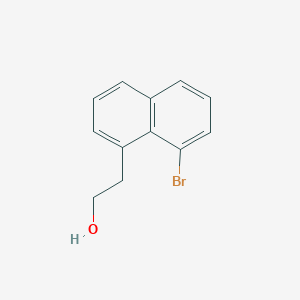
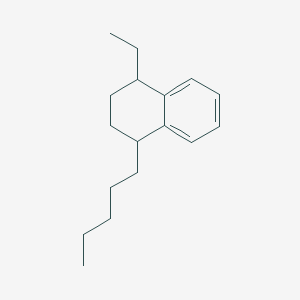


![4-methyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13935988.png)
